2-Chloro-3-iodo-4-methoxypyridine CAS number
2-Chloro-3-iodo-4-methoxypyridine CAS number
An In-Depth Technical Guide to 2-Chloro-3-iodo-4-methoxypyridine: A Key Intermediate in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry and pharmaceutical development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of therapeutic agents. Among these, 2-Chloro-3-iodo-4-methoxypyridine (CAS Number: 1163693-01-3 ) has emerged as a highly valuable and versatile building block.[1] Its unique arrangement of substituents—a methoxy group for electronic modulation, and two distinct halogen atoms at strategic positions—offers chemists a powerful tool for constructing complex molecular architectures.
This guide provides a comprehensive technical overview of 2-Chloro-3-iodo-4-methoxypyridine for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, explore a logical synthesis pathway with mechanistic insights, discuss its critical applications in drug discovery, and outline essential safety protocols.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The defining characteristics of 2-Chloro-3-iodo-4-methoxypyridine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1163693-01-3 | [1] |
| Molecular Formula | C₆H₅ClINO | [2] |
| Molecular Weight | 269.47 g/mol | [2] |
| IUPAC Name | 2-chloro-3-iodo-4-methoxypyridine | [1] |
| Appearance | Typically a solid (inferred from related compounds) | N/A |
| InChI Key | WUBPNICANLWJFS-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC1=C(C=CN=C1Cl)I | N/A |
Synthesis and Mechanistic Rationale
Core Principle: Electrophilic Aromatic Substitution
The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene. However, the presence of the electron-donating methoxy group at the 4-position activates the ring, particularly at the ortho-positions (C3 and C5). The C3 position is sterically less hindered and electronically favored for substitution, making it the prime target for iodination.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 2-Chloro-3-iodo-4-methoxypyridine.
Detailed Experimental Protocol (Hypothetical)
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-methoxypyridine (1.0 eq.). Dissolve the starting material in glacial acetic acid.
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Reagent Addition: While stirring, add N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) (1.1 eq.) portion-wise to the solution. The use of a slight excess of the iodinating agent ensures complete conversion of the starting material. Acetic acid serves as both a solvent and a mild acid catalyst for the reaction.
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Reaction Conditions: Heat the reaction mixture to 70-80°C and maintain for several hours (e.g., 4-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: After completion, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
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Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-Chloro-3-iodo-4-methoxypyridine.
Applications in Medicinal Chemistry and Drug Discovery
The true value of 2-Chloro-3-iodo-4-methoxypyridine lies in its functionality as a versatile synthetic intermediate. The differential reactivity of the chloro and iodo substituents allows for selective, stepwise functionalization, making it an ideal scaffold for building libraries of complex molecules.
Core Utility: Orthogonal Reactivity
The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond. This "orthogonal reactivity" is the cornerstone of its utility. Chemists can selectively perform reactions at the C3 position (iodine) while leaving the C2 position (chlorine) intact for subsequent transformations.
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Suzuki, Stille, and Sonogashira Cross-Coupling: The iodo group is an excellent participant in palladium-catalyzed cross-coupling reactions.[3] This allows for the facile introduction of a wide variety of aryl, heteroaryl, vinyl, or alkynyl groups at the C3 position, enabling rapid exploration of the chemical space around the pyridine core.
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Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position is activated towards SₙAr reactions. After the C3 position has been modified, the chloro group can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce further diversity. This sequential approach is invaluable in structure-activity relationship (SAR) studies.
The chloro and methoxy groups themselves are known to have beneficial effects on the properties of drug candidates, influencing factors like metabolic stability and target binding interactions.[4]
Caption: Role of 2-Chloro-3-iodo-4-methoxypyridine as a versatile scaffold in drug discovery.
Safety, Handling, and Storage
As with any halogenated organic compound, proper safety protocols must be strictly followed when handling 2-Chloro-3-iodo-4-methoxypyridine. While a specific Safety Data Sheet (SDS) is not widely public, information can be inferred from structurally related compounds.[5][6]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5] Avoid contact with skin, eyes, and clothing.[6]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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First Aid:
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Skin Contact: Immediately wash the affected area with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
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Ingestion/Inhalation: Move the person to fresh air. If feeling unwell, seek immediate medical attention.
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Conclusion
2-Chloro-3-iodo-4-methoxypyridine is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, characterized by orthogonally reactive halogen handles, provides an efficient and flexible platform for the synthesis of novel compounds. For scientists engaged in the discovery of new therapeutics, particularly in areas like oncology and inflammatory diseases where kinase inhibitors and other complex heterocyclic molecules are prevalent, this compound represents a key starting point for building the next generation of medicines.
References
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J&K Scientific. 2-Chloro-3-iodo-4-methoxypyridine | 1163693-01-3. [Link]
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Appretech Scientific Limited. 2-chloro-4-iodo-3-methoxypyridine. [Link]
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Chemical Register. 2-Chloro-4-iodo-3-methoxypyridine (CAS No. 1227592-88-2) Suppliers. [Link]
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Autech Industry Co.,Limited. Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. [Link]
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PubChem - NIH. 2-Chloro-3-methoxypyridine. [Link]
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LookChem. The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. [Link]
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ChemBK. 2-Chloro-4-Iodopyridine-3-Formaldehyde. [Link]
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Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
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